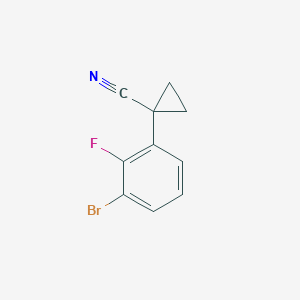

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Descripción

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a bromo and fluoro substituent on the phenyl ring. Its molecular formula is C₁₀H₇BrFN, with a molecular weight of 240.07 g/mol. The compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing pharmacologically active molecules targeting enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) . The electron-withdrawing cyano group stabilizes the cyclopropane ring, while the halogen substituents enhance electrophilic reactivity, enabling diverse functionalization .

Propiedades

IUPAC Name |

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBDLRLXIFYAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-2-fluorobenzyl chloride with sodium cyanide in the presence of a base, followed by cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions with suitable dienes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Cycloaddition Reactions: Catalysts such as rhodium or palladium complexes are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylcyclopropane derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds .

Aplicaciones Científicas De Investigación

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity, while the cyclopropane ring can affect its overall stability and conformation .

Comparación Con Compuestos Similares

Structural and Functional Insights

Electronic and Steric Effects

- Fluorination Impact : Fluorine at the ortho position (as in the target compound) increases ring strain and electron-withdrawing effects, enhancing reactivity toward nucleophilic aromatic substitution compared to meta- or para-fluoro analogs .

- Bromine Position : Bromo at position 3 (target) versus 4 (CAS 749269-73-6) alters steric accessibility for metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

Comparative Data Table

Actividad Biológica

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHBrF N

- CAS Number : [B7900769]

The compound features a cyclopropane ring attached to a brominated and fluorinated phenyl group, along with a carbonitrile functional group. These modifications may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of Cyclopropane : Utilizing cyclopropanation reactions with suitable reagents.

- Bromination and Fluorination : Introducing bromine and fluorine into the aromatic ring through electrophilic aromatic substitution.

- Nitrilation : Converting a suitable precursor into the carbonitrile group.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines using assays like MTT and SRB.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.4 | Apoptosis induction |

| Compound B | HeLa | 22.6 | Inhibition of cell proliferation |

In a specific study, derivatives of cyclopropane compounds demonstrated IC50 values ranging from 10 to 30 µM against human breast cancer cells, indicating moderate to high potency in inhibiting tumor growth.

Antimicrobial Activity

Another area of investigation involves the antimicrobial properties of this compound. Preliminary assays have indicated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

-

Study on Antitumor Effects :

- Researchers synthesized several derivatives of cyclopropane compounds, including this compound.

- The study found that these derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 10 µM to 30 µM.

-

Antimicrobial Evaluation :

- A series of tests were conducted against various bacterial strains, revealing that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.